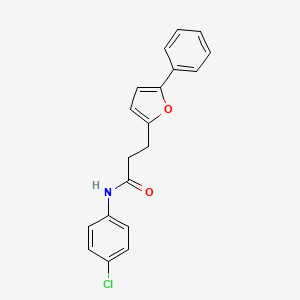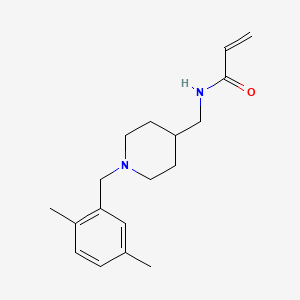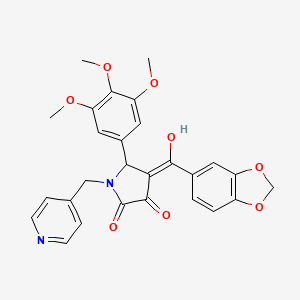![molecular formula C15H11F3N6OS B11042418 6-(1-methyl-1H-pyrazol-4-yl)-3-[3-(trifluoromethoxy)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042418.png)
6-(1-methyl-1H-pyrazol-4-yl)-3-[3-(trifluoromethoxy)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[6-(1-Methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}phenyl trifluoromethyl ether is a complex organic compound that features a unique combination of functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[6-(1-Methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}phenyl trifluoromethyl ether typically involves multiple steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Construction of the Triazolothiadiazole Core: The pyrazole derivative is then reacted with thiocarbohydrazide and an appropriate aldehyde to form the triazolothiadiazole core.
Attachment of the Phenyl Group: The triazolothiadiazole intermediate is then coupled with a phenyl halide in the presence of a base to form the desired phenyl-substituted compound.
Introduction of the Trifluoromethyl Ether Group: Finally, the trifluoromethyl ether group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and triazolothiadiazole rings.
Reduction: Reduction reactions can occur at the nitro groups if present in derivatives of the compound.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer nitro groups.
Substitution: Substituted phenyl derivatives with various functional groups attached.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests or weeds.
Polymers: Incorporation into polymer matrices to enhance properties such as thermal stability or resistance to degradation.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazolothiadiazole core is known to interact with metal ions, potentially inhibiting metalloenzymes. The trifluoromethyl ether group can enhance binding affinity and specificity through hydrophobic interactions and electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{[6-(1-Methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}phenyl methyl ether
- 3-{[6-(1-Methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}phenyl ethyl ether
Uniqueness
The presence of the trifluoromethyl ether group distinguishes this compound from its analogs, providing unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C15H11F3N6OS |
|---|---|
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
6-(1-methylpyrazol-4-yl)-3-[[3-(trifluoromethoxy)phenyl]methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H11F3N6OS/c1-23-8-10(7-19-23)13-22-24-12(20-21-14(24)26-13)6-9-3-2-4-11(5-9)25-15(16,17)18/h2-5,7-8H,6H2,1H3 |
Clé InChI |
OHJLMZCFBLUFOX-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=NN3C(=NN=C3S2)CC4=CC(=CC=C4)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3-chloro-6-nitro-1-benzothiophen-2-yl)(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11042347.png)
![N-{2-[Cyclohexyl(methyl)amino]ethyl}-2-butynamide](/img/structure/B11042354.png)
![methyl 3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(3-hydroxy-4-methoxyphenyl)propanoate](/img/structure/B11042359.png)
![N-[(4-chlorophenyl)carbamothioyl]-3,4-dihydroisoquinoline-2(1H)-carboximidamide](/img/structure/B11042364.png)

![2-[(4-methylphenyl)amino]-N-(naphthalen-1-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11042372.png)
![6-hydroxy-9-(3,4,5-trimethoxyphenyl)furo[3,4-b]quinolin-1(3H)-one](/img/structure/B11042375.png)
![6-(4-bromo-1H-pyrazol-3-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042380.png)
![(5Z)-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11042384.png)

![(1E)-1-[(dimethylamino)methylidene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11042402.png)
